molecular formula C22H17NO3 B5061016 2-[4-(2-Phenylethoxy)phenyl]isoindole-1,3-dione

2-[4-(2-Phenylethoxy)phenyl]isoindole-1,3-dione

Cat. No.: B5061016
M. Wt: 343.4 g/mol
InChI Key: AUMACLYXFRKVLT-UHFFFAOYSA-N
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Description

2-[4-(2-Phenylethoxy)phenyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. Isoindole-1,3-dione derivatives, commonly referred to as phthalimides, are significant due to their presence in various natural products and their potential use in chemical production and clinical medicine .

Properties

IUPAC Name

2-[4-(2-phenylethoxy)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c24-21-19-8-4-5-9-20(19)22(25)23(21)17-10-12-18(13-11-17)26-15-14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMACLYXFRKVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Phenylethoxy)phenyl]isoindole-1,3-dione can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with primary amines. This reaction typically occurs under solventless conditions, which aligns with green chemistry principles . Another method involves the reaction of tetraynes with imidazole derivatives in the presence of oxygen, leading to the formation of multifunctionalized isoindole-1,3-dione derivatives .

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often employs high-yield reactions that are selective and efficient. For instance, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with high atom economy in toluene has been reported to yield isoindole-1,3-dione derivatives as the major product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Phenylethoxy)phenyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly involving the phenyl groups, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions often occur under mild conditions, making them suitable for industrial applications .

Major Products Formed

The major products formed from these reactions include multifunctionalized isoindole-1,3-dione derivatives, which have multiple rings and complex structures .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2-Phenylethoxy)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, which is crucial in the treatment of neurological disorders. The compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)isoindole-1,3-dione
  • 2-(4-Phenoxyphenyl)isoindole-1,3-dione
  • 2-Phenylisoindole-1,3-dione

Uniqueness

2-[4-(2-Phenylethoxy)phenyl]isoindole-1,3-dione is unique due to its specific phenylethoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

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